3-Bromo-5-isopropoxypyridazine
CAS No.:
Cat. No.: VC17586389
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 3-bromo-5-propan-2-yloxypyridazine |
| Standard InChI | InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-7(8)10-9-4-6/h3-5H,1-2H3 |
| Standard InChI Key | JGMJVYJBGIIGSK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC(=NN=C1)Br |
Introduction
3-Bromo-5-isopropoxypyridazine is a chemical compound belonging to the pyridazine class, which is a type of heterocyclic aromatic organic compound. It features a six-membered ring containing two nitrogen atoms, with a bromine atom at the 3-position and an isopropoxy group at the 5-position. This compound is of interest in organic chemistry due to its potential applications in synthesis and its reactivity profile.
Synthesis and Preparation
The synthesis of 3-Bromo-5-isopropoxypyridazine typically involves the reaction of a pyridazine precursor with a brominating agent and subsequent isopropoxylation. The specific conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Safety and Handling
Handling 3-Bromo-5-isopropoxypyridazine requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | Approximately 223.06 g/mol |
| CAS Number | 1619989-02-4 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume